Molecular Architectures: 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric Acid
Molecular Architectures: 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric Acid
Topic: 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid chemical structure Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists
Executive Summary & Structural Profile
3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid represents a specialized heterocyclic building block characterized by a pyrazole core substituted with three methyl groups and an N1-linked butyric acid tail. This compound serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD), particularly for developing ligands targeting G-protein coupled receptors (GPCRs) and integrins, where the pyrazole moiety acts as a bioisostere for phenyl or heteroaryl rings.
Its structural significance lies in the 3,4,5-trimethyl substitution pattern . Unlike mono- or di-substituted pyrazoles, the trimethylated core is electron-rich and sterically demanding, influencing the binding kinetics of downstream derivatives. Furthermore, the symmetry of the 3,4,5-substitution eliminates regioselectivity issues during synthesis, a common plague in pyrazole chemistry.
Physicochemical Data Table
| Property | Specification |
| IUPAC Name | 3-(3,4,5-trimethylpyrazol-1-yl)butanoic acid |
| CAS Number | 110525-56-9 |
| Molecular Formula | C₁₀H₁₆N₂O₂ |
| Molecular Weight | 196.25 g/mol |
| SMILES | CC1=C(C)C(C)=NN1C(C)CC(O)=O |
| pKa (Calc) | ~4.6 (Carboxylic acid), ~2.5 (Pyrazole N2) |
| LogP (Calc) | ~1.8 |
| H-Bond Donors/Acceptors | 1 / 3 |
| Chirality | Racemic (C3 position on butyric chain) |
Synthetic Pathways & Mechanistic Insight[3][4]
The synthesis of 3-(3,4,5-trimethyl-pyrazol-1-yl)-butyric acid is a classic example of the Aza-Michael Addition . This route is preferred over alkylation with 3-halobutyric esters due to superior atom economy and the avoidance of mutagenic alkyl halides.
The Aza-Michael Protocol
The reaction involves the conjugate addition of 3,4,5-trimethylpyrazole (nucleophile) to crotonic acid (Michael acceptor).
Why this route works:
-
Nucleophilicity: The pyrazole nitrogen is sufficiently nucleophilic to attack the
-carbon of the -unsaturated acid. -
Symmetry Advantage: In many pyrazole syntheses, N1 vs. N2 alkylation results in separable isomers. However, because the starting material (3,4,5-trimethylpyrazole) is symmetric, N1 and N2 are chemically equivalent, resulting in a single regiospecific product .
-
Green Chemistry: This reaction can often be driven by thermal energy in aqueous media or neat, minimizing Volatile Organic Compound (VOC) waste.
Mechanistic Visualization
The following diagram outlines the reaction flow from precursors to the final scaffold.[1][2]
Figure 1: Mechanistic pathway of the Aza-Michael addition yielding the target scaffold.
Experimental Protocol: Synthesis & Validation
Objective: Synthesis of 3-(3,4,5-trimethyl-pyrazol-1-yl)-butyric acid via base-catalyzed conjugate addition.
Reagents:
-
3,4,5-Trimethylpyrazole (1.0 equiv)
-
Crotonic acid (1.2 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) or Cs₂CO₃ (0.1 equiv)
-
Solvent: Toluene (or Water for green protocol)
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4,5-trimethylpyrazole (10 mmol) in Toluene (20 mL).
-
Scientist's Note: While water can be used, toluene allows for higher reflux temperatures (
), accelerating the kinetics of the addition to the sterically hindered secondary carbon of crotonic acid.
-
-
Addition of Electrophile: Add Crotonic acid (12 mmol) and the catalyst (DBU, 1 mmol).
-
Causality: The excess crotonic acid drives the equilibrium toward the product. DBU acts as a base to deprotonate the pyrazole N-H in situ, enhancing nucleophilicity.
-
-
Reflux: Heat the mixture to reflux for 12–24 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.
-
Endpoint: Disappearance of the pyrazole starting material.
-
-
Workup (Acid-Base Extraction):
-
Cool the reaction to room temperature.
-
Dilute with Ethyl Acetate (50 mL).
-
Wash 1: Wash with 1N HCl. Critical Step: The product contains a basic pyrazole and an acidic carboxyl group (amphoteric). However, at pH 1, the carboxylic acid is protonated (neutral) and the pyrazole is protonated (cationic), keeping it in the aqueous phase? Correction: To isolate the acid, extract the organic layer with 1N NaOH . The product moves to the aqueous phase as the carboxylate salt. Impurities remain in the organic layer.
-
Precipitation: Separate the aqueous layer and acidify carefully with concentrated HCl to pH ~3. The product should precipitate as a white/off-white solid.
-
-
Purification: Filter the precipitate. If necessary, recrystallize from Ethanol/Water.
Analytical Validation (Self-Validating Criteria)
-
1H NMR (DMSO-d6): Look for the disappearance of the alkene protons of crotonic acid (
5.8-7.0 ppm). Confirm the presence of three distinct methyl singlets on the pyrazole ring ( ~2.0-2.2 ppm) and the chiral methine proton ( ~4.5 ppm). -
Mass Spectrometry: ESI+
.
Therapeutic & Industrial Utility
This molecule is rarely the final drug; it is a pharmacophore enabler .
-
Integrin Inhibition: Analogs of pyrazole-butyric acids are potent antagonists of
integrins.[3] The carboxylic acid mimics the aspartic acid residue in the RGD (Arg-Gly-Asp) ligand sequence, while the trimethylpyrazole provides a hydrophobic anchor that fits into the integrin specificity pocket. -
Sigma Receptor Ligands: The lipophilic trimethylpyrazole core allows for blood-brain barrier penetration when coupled with amines, making this scaffold useful in designing Sigma-1 receptor ligands for neuropathic pain.
-
Agrochemicals: N-alkylated pyrazoles are privileged structures in succinate dehydrogenase inhibitor (SDHI) fungicides. This acid can be coupled with aniline derivatives to generate carboxamide fungicides.
Logical Relationship Diagram
Figure 2: Downstream utility of the scaffold in pharmaceutical and agrochemical design.
References
-
Khachatryan, H. N. (2017).[4] "Aza-Michael addition of pyrazoles to crotonic acid."[4] Russian Journal of General Chemistry, 87(3), 572–574.[4]
-
PubChem. (2025).[5] "Compound Summary: Pyrazole-1-butyric acid analogs." National Library of Medicine.
-
Anderson, N. A., et al. (2018). "Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid." Journal of Medicinal Chemistry. (Demonstrates utility of pyrazole-butyric acid scaffolds in integrin inhibitors).
-
Sigma-Aldrich. (2025). "Product Specification: 3-(1H-Pyrazol-1-yl)butanoic acid derivatives."
Sources
- 1. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 2. jelsciences.com [jelsciences.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole-1-butyric acid | C7H10N2O2 | CID 3066548 - PubChem [pubchem.ncbi.nlm.nih.gov]
